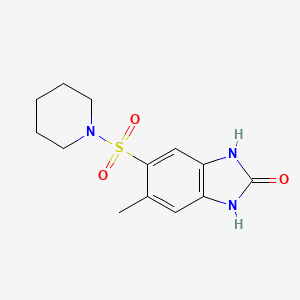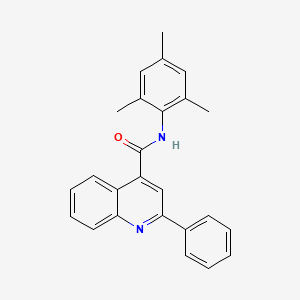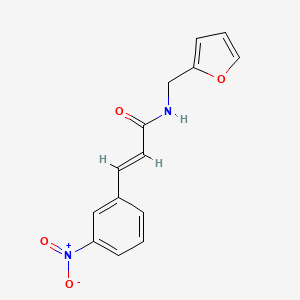![molecular formula C20H21NO3 B4700785 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone](/img/structure/B4700785.png)
2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone
Overview
Description
2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone, also known as MCC950, is a small molecule inhibitor that is widely used in scientific research. MCC950 is a potent inhibitor of NLRP3 inflammasome, which is a key component of the innate immune system. The NLRP3 inflammasome is involved in the regulation of inflammatory responses, and its dysregulation has been linked to a number of diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Mechanism of Action
2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone inhibits the activation of the NLRP3 inflammasome by binding to the NLRP3 protein. The NLRP3 protein is a sensor that detects various danger signals, such as pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, the NLRP3 protein recruits the adaptor protein ASC and the effector protein caspase-1, which cleaves pro-IL-1β and pro-IL-18 into their active forms. 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone inhibits the recruitment of ASC to the NLRP3 protein, thereby preventing the activation of caspase-1 and the production of IL-1β and IL-18.
Biochemical and Physiological Effects:
2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone has been shown to have a number of biochemical and physiological effects. For example, 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone has been shown to reduce the production of IL-1β and IL-18 in vitro and in vivo. 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone has also been shown to reduce the production of amyloid beta in vitro and in vivo. In addition, 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone has been shown to reduce the severity of experimental autoimmune encephalomyelitis in mice.
Advantages and Limitations for Lab Experiments
2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone has several advantages for lab experiments. First, 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone is a potent inhibitor of NLRP3 inflammasome, which makes it an excellent tool for studying the role of NLRP3 inflammasome in various diseases. Second, 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone has been shown to have a low toxicity in vitro and in vivo, which makes it a safe tool for studying the role of NLRP3 inflammasome in various diseases. Third, 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone is commercially available, which makes it easily accessible for researchers.
However, there are also some limitations for lab experiments using 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone. First, 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone has a relatively short half-life, which means that it needs to be administered frequently to maintain its inhibitory effect on the NLRP3 inflammasome. Second, 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone has a relatively low solubility in water, which can make it difficult to work with in some experiments. Third, 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone has a relatively high cost, which can limit its use in some experiments.
Future Directions
There are several future directions for the use of 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone in scientific research. First, 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone could be used to study the role of NLRP3 inflammasome in other diseases, such as cancer and cardiovascular disease. Second, 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone could be used to study the mechanism of action of other small molecule inhibitors of NLRP3 inflammasome. Third, 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone could be used to develop new therapeutics for diseases that are associated with dysregulation of NLRP3 inflammasome. Fourth, 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone could be used to develop new diagnostic tools for diseases that are associated with dysregulation of NLRP3 inflammasome.
Scientific Research Applications
2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone has been extensively used in scientific research to study the role of NLRP3 inflammasome in various diseases. For example, 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone has been shown to reduce the production of IL-1β and IL-18, which are pro-inflammatory cytokines that are produced by the NLRP3 inflammasome. 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone has also been shown to reduce the severity of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis. In addition, 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone has been shown to reduce the production of amyloid beta, a protein that is involved in the development of Alzheimer's disease.
properties
IUPAC Name |
(2Z)-2-[[4-(3-methoxyphenoxy)anilino]methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-23-18-6-4-7-19(13-18)24-17-11-9-16(10-12-17)21-14-15-5-2-3-8-20(15)22/h4,6-7,9-14,21H,2-3,5,8H2,1H3/b15-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYKSQYRRHWEQF-PFONDFGASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC=C(C=C2)NC=C3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)OC2=CC=C(C=C2)N/C=C\3/CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B4700712.png)

![1-benzyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4700727.png)
![N-[4-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B4700758.png)
![4-methoxy-N-{[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4700769.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4700770.png)
![ethyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate](/img/structure/B4700775.png)
![5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4700781.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethylphenyl)urea](/img/structure/B4700789.png)

![1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4700797.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B4700809.png)
![N-{3-[(sec-butylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B4700813.png)